Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
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Overview
Description
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a tetramethyl-substituted cyclopentadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane typically involves the reaction of chlorodimethylsilane with a tetramethylcyclopentadienyl anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
- Generation of the tetramethylcyclopentadienyl anion by deprotonation of tetramethylcyclopentadiene using a strong base such as n-butyllithium.
- Reaction of the anion with chlorodimethylsilane to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organosilicon chemistry suggest that large-scale synthesis would follow similar steps as the laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Substitution: The phenyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Addition: Electrophilic reagents such as acids or halogens can be used for addition reactions.
Major Products
Oxidation: Silanols or siloxanes.
Substitution: Various substituted derivatives depending on the reagents used.
Addition: Adducts formed by the addition of electrophiles to the silicon or carbon atoms.
Scientific Research Applications
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a ligand in organometallic chemistry.
Materials Science: Employed in the development of novel materials with unique electronic and structural properties.
Biology and Medicine:
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane involves its ability to interact with various molecular targets through its silicon and carbon atoms. The compound can form stable complexes with metals, which can be used in catalysis. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: An organic compound with a similar cyclopentadienyl structure but different substituents.
Chlorodimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: A related compound with a chlorine atom instead of a phenyl group.
Uniqueness
Dimethyl(phenyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is unique due to the combination of its phenyl group and tetramethylcyclopentadienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
127793-19-5 |
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Molecular Formula |
C17H24Si |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
dimethyl-phenyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C17H24Si/c1-12-13(2)15(4)17(14(12)3)18(5,6)16-10-8-7-9-11-16/h7-11,17H,1-6H3 |
InChI Key |
ZSGPKALKSUCVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C2=CC=CC=C2)C)C)C |
Origin of Product |
United States |
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